molecular formula C48H82O18 B1673219 Antibiotic K 41 CAS No. 53026-37-2

Antibiotic K 41

Cat. No. B1673219
CAS RN: 53026-37-2
M. Wt: 947.2 g/mol
InChI Key: QFHLVPYVNFSTBE-YUJCGUFPSA-N
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Description

Antibiotic K-41 is an orally active antibiotic that can be obtained from Streptomyces hygroscopicus . It has been found to have antibacterial and antiplasmodial activity . In vitro and in vivo antimalarial activities of K-41 have been reported against drug-resistant strains of Plasmodia .


Molecular Structure Analysis

The molecular structure and absolute configuration of the antibiotic K-41 have been established by X-ray crystal structure analyses . The structure was assigned using electron impact and field desorption mass spectrometry and nuclear magnetic resonance (NMR) spectrometry .

Scientific Research Applications

Field

Environmental Science and Water Treatment

Application Summary

Antibiotic K 41, also known as MCM-41, is used in the adsorption of antibiotics from water . This is crucial in addressing the contamination of antibiotics in the environment, which impacts both human life and ecosystems .

Methods of Application

The study investigated the adsorption behavior of demolded MCM-41 materials in relation to tetracycline, doxycycline, and levofloxacin at different temperatures and pH levels . The experiments encompassed the adsorption of these three common antibiotics .

Results

The study found that a neutral or weakly acidic pH environment promoted adsorption, whereas alkaline conditions hindered it . The theoretical maximum adsorption capacities for tetracycline (TC), doxycycline (DOX), and levofloxacin (LFX) were determined as 73.41, 144.83, and 33.67 mg g −1, respectively .

Antimalarial Activity

Field

Pharmaceuticals and Medicine

Application Summary

Antibiotic K 41 has been found to have in vitro and in vivo antimalarial activities . It was purified from the culture broth of an actinomycete strain KP-4050 .

Methods of Application

The in vitro antimalarial activities of K-41 and the standard antimalarial drugs were compared .

Results

K-41 showed similar antimalarial activity against the drug-resistant K1 strain of P. falciparum to artemether and artesunate .

Anti-HIV Activity

Field

Pharmaceuticals and Medicine

Application Summary

Polyether antibiotic K-41A and its analogue K-41Am, isolated from a marine-derived Streptomyces sp. SCSIO 01680, exhibited anti-HIV activity .

Methods of Application

The anti-HIV activity of K-41A and K-41Am was tested .

Results

The results showed that K-41A and K-41Am have moderate and potent anti-HIV activities, respectively .

Antibiotic Adsorption

Field

Environmental Science and Water Treatment

Application Summary

High-density amine-functionalized MCM-41 derived from pumice has been used for the adsorption of antibiotics . This application is particularly relevant in addressing the issue of antibiotic contamination in the environment .

Methods of Application

The MCM-41 adsorbent was derived from Iranian natural pumice as a source of silica for the first time and highly grafted with APTES for anchoring cephalexin (CEX) molecules . The parent MCM-41 had a specific surface of 913 m²/g while the value decreased to 819 m²/g after grafting with 6.52 μmol APTES per square meter of adsorbent surface .

Results

The amine-grafted MCM-41 (N-MCM-41) showed an excellent adsorption capacity of 56.31 mg/g according to the Langmuir model . Removal efficiency was decreased by 50% in the presence of coexisting ions .

Antibiotic Derivatives

Field

Pharmaceuticals and Medicine

Application Summary

Antibiotic K-41 derivatives have been prepared and used for various purposes .

Methods of Application

The specific methods of application for these derivatives are not detailed in the available resources .

Results

The results or outcomes obtained from the use of these derivatives are not specified in the available resources .

Antibiotic Adsorption

Field

Environmental Science and Water Treatment

Application Summary

The MCM-41 adsorbent was derived from Iranian natural pumice as a source of silica for the first time and highly grafted with APTES for anchoring cephalexin (CEX) molecules . This application is particularly relevant in addressing the issue of antibiotic contamination in the environment .

Methods of Application

Batch adsorption data were best fitted onto various kinetic and isotherm model with higher correlation coefficient and lower residual sum of squares for pseudo-first-order kinetic model and Langmuir isotherm model . In this regard, amine-grafted MCM-41 (N-MCM-41) showed an excellent adsorption capacity of 56.31 mg/g according to Langmuir model .

Results

Removal efficiency was decreased by 50% in the presence of coexisting ions . Nonlinear Thomas model best fitted onto breakthrough curves at various experimental conditions . For synthetic solution and at moderate condition, about 41.53 mg/g of CEX was adsorbed in continues experiment . For simulated samples, 19.74 mg/g adsorption capacity was achieved under dynamic condition . Thermal destruction method was used to recover the spent adsorbent and after six cycle adsorption–desorption, adsorption capacity decreased from 41.53 to 8.72 mg/g .

Safety And Hazards

The safety and hazards associated with K-41 are not explicitly mentioned in the search results. As with any antibiotic, potential hazards could include side effects, allergic reactions, and the development of antibiotic resistance .

properties

IUPAC Name

(2R)-2-hydroxy-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O18/c1-23-38(62-37-20-18-30(54-10)28(6)59-37)25(3)46(9,52)65-39(23)33-16-15-31(60-33)32-17-19-35(61-32)45(8)42(57-13)27(5)48(66-45)24(2)34(55-11)21-29(63-48)22-36-44(7,58-14)41(56-12)26(4)47(53,64-36)40(49)43(50)51/h23-42,49,52-53H,15-22H2,1-14H3,(H,50,51)/t23-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33+,34+,35+,36-,37-,38-,39-,40-,41-,42+,44-,45+,46-,47-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHLVPYVNFSTBE-SMAIMEEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(C(C1OC2CCC(C(O2)C)OC)C)(C)O)C3CCC(O3)C4CCC(O4)C5(C(C(C6(O5)C(C(CC(O6)CC7C(C(C(C(O7)(C(C(=O)O)O)O)C)OC)(C)OC)OC)C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](O[C@]([C@@H]([C@H]1O[C@H]2CC[C@@H]([C@H](O2)C)OC)C)(C)O)[C@H]3CC[C@@H](O3)[C@@H]4CC[C@@H](O4)[C@@]5([C@@H]([C@H]([C@@]6(O5)[C@@H]([C@@H](C[C@H](O6)C[C@H]7[C@]([C@H]([C@@H]([C@](O7)([C@H](C(=O)O)O)O)C)OC)(C)OC)OC)C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

947.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antibiotic K 41

CAS RN

53026-37-2
Record name K 41
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053026372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
K Otoguro, A Ishiyama, H Ui, M Kobayashi… - The Journal of …, 2002 - jstage.jst.go.jp
In general, polyether compounds exhibit selective toxicity against coccidia and are toxic and poorly absorbed from the intestinal tract of the host. Their interperitoneal LD50 values range …
Number of citations: 38 www.jstage.jst.go.jp
N TSUJI, K NAGASHIMA, Y ERUI, K TORI - The Journal of Antibiotics, 1979 - jstage.jst.go.jp
170 THE JOURNAL OF ANTIBIOTICS FEB. 1979 class of po yether type antibiotics which should be added to WESTLEY'S classification. Antibiotic K-41B was isolated as a minor …
Number of citations: 27 www.jstage.jst.go.jp
M Shiro, H Nakai, K Nagashima, N Tsuji - Journal of the Chemical …, 1978 - pubs.rsc.org
X -Ray determination of the structure of the polyether antibiotic K-41 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) DOI:10.1039/C39780000682 …
Number of citations: 23 pubs.rsc.org
JL Occolowitz, DE Dorman, RL Hamill - Journal of the Chemical …, 1978 - pubs.rsc.org
Structure of the Polyether Antibiotic K-41 by Mass and Nuclear Magnetic Resonance Spectrometry … Structure of the Polyether Antibiotic K-41 by Mass and Nuclear Magnetic …
Number of citations: 13 pubs.rsc.org
M HOSHI, KW SHIMOTOHNO, T ENDO… - The Journal of …, 1997 - jstage.jst.go.jp
Antibiotic K-41 1> 2)(1), a carboxylic polyether antibiotic, was isolated from Streptomyces hygroscopicus K-41 and exhibited antibacterial activity against Gram-positive bacteria, …
Number of citations: 3 www.jstage.jst.go.jp
K Otoguro, H Ui, A Ishiyama, M Kobayashi… - The Journal of …, 2003 - jstage.jst.go.jp
In the course of our screening program to discover antimalarial antibiotics from soil microorganisms which are active against drug-resistant parasites in vitro and in vivo, we previously …
Number of citations: 92 www.jstage.jst.go.jp
M Hoshi, T Endo - The Journal of Antibiotics, 2000 - jstage.jst.go.jp
Antibiotic K-41 (1) 1> 2), a carboxylic polyether antibiotic, was isolated from the culture broth of Streptomyces hygroscopicus K41 and exhibited antibacterial activity against Gram-…
Number of citations: 3 www.jstage.jst.go.jp
X Liu, J Chu, C Gui, W Liao, F Qin, X Hu… - Med …, 2020 - archivesofmedicalscience.com
Introduction: K-41A is a known compound with antibacterial activity against gram-positive bacteria and coccidia. In our screening of anti-HIV compounds, we found polyether antibiotic K-…
Number of citations: 1 www.archivesofmedicalscience.com
T Endo, K Shimotohno, C Ikezuki, T Sato… - … Symposium on the …, 1988 - jstage.jst.go.jp
PD5 MICROBIAL TRANSFORMATION OF ANTIBIOTIC K-41 … PD5 MICROBIAL TRANSFORMATION OF ANTIBIOTIC K-41 …
Number of citations: 2 www.jstage.jst.go.jp
DE Dorman, RL HAMILL, JL OCCOLOWITZ… - The Journal of …, 1980 - jstage.jst.go.jp
Sir: Polyether antibiotic A28695B (1) is the less abundant component of A28695 produced by Streptomyces albus NRRL 38831). Extraction of the fermentation broth with organic …
Number of citations: 16 www.jstage.jst.go.jp

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